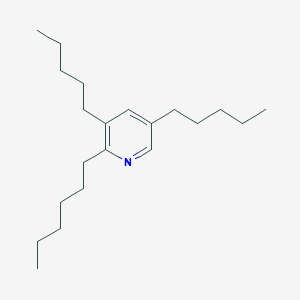

3,5-Dipentyl-2-hexyl-pyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

114145-39-0 |

|---|---|

Molecular Formula |

C21H37N |

Molecular Weight |

303.5 g/mol |

IUPAC Name |

2-hexyl-3,5-dipentylpyridine |

InChI |

InChI=1S/C21H37N/c1-4-7-10-13-16-21-20(15-12-9-6-3)17-19(18-22-21)14-11-8-5-2/h17-18H,4-16H2,1-3H3 |

InChI Key |

HHSSUILMGDVUQU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(C=C(C=N1)CCCCC)CCCCC |

Origin of Product |

United States |

Natural Occurrence and Isolation of 3,5 Dipentyl 2 Hexyl Pyridine

Occurrence in Biological Systems (e.g., Ficus sur species)

The alkyl pyridine (B92270) derivative, 3,5-Dipentyl-2-hexyl-pyridine, has been identified as a natural constituent in the plant kingdom. Notably, its presence has been documented in various parts of Ficus sur, a species belonging to the Moraceae family, commonly known as the Cape fig. researchgate.netljmu.ac.ukherbmedpharmacol.com

Research conducted on the chemical composition of Ficus sur has led to the identification of this compound through analyses of ethanolic extracts from its roots, bark, leaves, and fruits. herbmedpharmacol.comresearchgate.net In a comprehensive study analyzing the phytochemical profile of different organs of the plant, this compound was detected and characterized using liquid chromatography coupled with mass spectrometry (ESI-QTOF). herbmedpharmacol.com The compound was identified alongside other diverse chemical constituents, including flavonoids, glycosides, and terpenoids, highlighting the rich chemical diversity of Ficus sur. researchgate.netherbmedpharmacol.comresearchgate.net The identification of this complex alkyl pyridine underscores the role of Ficus species as a source of unique bioactive secondary metabolites. diva-portal.org

Table 1: Documented Natural Sources of this compound

| Family | Species | Plant Part(s) | Reference |

|---|---|---|---|

| Moraceae | Ficus sur Forssk. | Roots, Bark, Leaves, Fruits | researchgate.netherbmedpharmacol.comresearchgate.net |

Advanced Isolation and Purification Methodologies for Natural Products

The initial step is typically extraction , where the plant material (e.g., dried and powdered leaves or bark of Ficus sur) is treated with a solvent to dissolve the secondary metabolites. rroij.comijprajournal.com Solvent extraction using organic solvents like ethanol (B145695) or methanol (B129727) is common. hilarispublisher.comrroij.com Modern techniques such as ultrasound-assisted extraction or supercritical fluid extraction (SFE) can offer higher efficiency and reduced solvent consumption compared to traditional methods like maceration or Soxhlet extraction. hilarispublisher.comrroij.com

Following extraction, the crude extract undergoes a series of purification steps. rroij.com This is most often achieved through chromatography, a powerful technique for separating mixtures. hilarispublisher.comrroij.com A typical workflow might involve:

Column Chromatography: The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a gradient of solvents (mobile phase) is passed through the column, and compounds are separated based on their affinity for the stationary phase. hilarispublisher.com Fractions are collected and analyzed for the presence of the target compound.

Thin-Layer Chromatography (TLC): This is a rapid and inexpensive method used to monitor the separation process, analyze the composition of collected fractions, and determine the optimal solvent system for further purification. hilarispublisher.com

High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative HPLC is often employed. rsc.org This technique uses high pressure to pass the mobile phase through a column with smaller particle sizes, resulting in much higher resolution and separation efficiency. rsc.org

Other techniques like crystallization or distillation can also be used, depending on the properties of the target compound. masterorganicchemistry.com The selection and combination of these methods are crucial for successfully isolating a pure sample of a complex alkyl pyridine from its natural source. rroij.comrsc.org

Table 2: Overview of Key Isolation and Purification Techniques

| Technique | Principle | Primary Application | Reference |

|---|---|---|---|

| Solvent Extraction | Differential solubility of compounds in a chosen solvent. | Initial recovery of compounds from the biological matrix. | hilarispublisher.comrroij.com |

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase. | Initial fractionation and purification of crude extracts. | hilarispublisher.com |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Qualitative analysis and monitoring of separation progress. | hilarispublisher.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a high-pressure pump and a column with fine packing material. | Final purification of compounds to high purity. | rsc.org |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Analysis and purification of volatile or semi-volatile compounds. | rroij.com |

| Crystallization | Formation of a solid crystal from a supersaturated solution. | Purification of solid compounds based on differences in solubility. | rsc.orgmasterorganicchemistry.com |

Contemporary Structural Elucidation Techniques for Complex Alkyl Pyridines

Once a pure sample of an unknown compound like this compound is isolated, its exact chemical structure must be determined. This is accomplished using a suite of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rroij.comresearchgate.net

Mass Spectrometry (MS) is the first step to determine the molecular weight and elemental formula. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the calculation of a unique molecular formula (e.g., C₂₁H₃₇N for this compound). nih.govacs.org Fragmentation analysis (MS/MS or MSⁿ), where the molecule is broken apart and the masses of the fragments are measured, provides clues about the compound's substructures, such as the length and branching of the alkyl chains attached to the pyridine ring. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise connectivity and three-dimensional arrangement of atoms in a molecule. researchgate.netcore.ac.uk A series of NMR experiments are conducted:

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and type of hydrogen atoms and their immediate electronic environment. ¹³C NMR, often used with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), reveals the number and type of carbon atoms (CH₃, CH₂, CH, or quaternary carbons). core.ac.uk

2D NMR: These experiments show correlations between different nuclei, allowing chemists to piece the structure together like a puzzle.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to map out the carbon chains. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which atoms are close to each other in space, which helps to determine the molecule's conformation. core.ac.uk

By combining the data from mass spectrometry and a full suite of NMR experiments, scientists can unambiguously determine the structure of a complex natural product like this compound. researchgate.net

Table 3: Key Spectroscopic Techniques for Structural Elucidation

| Technique | Abbreviation | Information Provided | Reference |

|---|---|---|---|

| Mass Spectrometry | MS | Molecular weight and fragmentation patterns. | rroij.comnih.gov |

| High-Resolution Mass Spectrometry | HRMS | Precise molecular mass for elemental formula determination. | acs.org |

| Proton NMR | ¹H NMR | Information on the number, type, and connectivity of protons. | researchgate.netcore.ac.uk |

| Carbon-13 NMR | ¹³C NMR | Information on the number and type of carbon atoms. | researchgate.netcore.ac.uk |

| Correlation Spectroscopy | COSY | Identifies proton-proton (H-H) spin coupling systems. | researchgate.net |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with their directly attached carbons (¹JCH). | core.ac.uk |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows long-range correlations between protons and carbons (²JCH, ³JCH). | core.ac.uk |

Compound Index

Computational and Theoretical Investigations of Highly Substituted Pyridines

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 3,5-Dipentyl-2-hexyl-pyridine, DFT calculations offer a detailed understanding of their geometry, electronic distribution, and spectroscopic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily polarized.

Table 1: Representative Frontier Orbital Energies and Gaps for Substituted Heterocyclic Compounds This table is illustrative and based on data from related compounds, not this compound itself.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine | -3.1033 | -0.7442 | 2.3591 | DFT/B3LYP/6-311G(d,p) iucr.org |

| DPNDF | -5.10 | -2.17 | 2.93 | DFT/B3LYP/6-31G researchgate.net |

| DPNDF-CN1 | -5.67 | -2.33 | 3.34 | DFT/B3LYP/6-31G researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP provides a visual representation of the charge distribution around a molecule, with different colors indicating regions of varying electrostatic potential.

For pyridine (B92270) and its derivatives, the nitrogen atom is typically a region of negative electrostatic potential due to its lone pair of electrons, making it a likely site for electrophilic attack. researchgate.netacs.org Conversely, regions with positive potential are susceptible to nucleophilic attack. In this compound, the electron-donating alkyl groups would further enhance the electron density on the pyridine ring, particularly at the nitrogen atom.

DFT calculations can generate detailed MEP maps. While a specific MEP map for this compound is not available, studies on other substituted pyridines demonstrate the utility of this approach. acs.org The MEP analysis helps in understanding intermolecular interactions and predicting how the molecule will interact with other chemical species. researchgate.net

Computational methods, particularly DFT, can be used to simulate spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These simulations are invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT calculations could predict the 1H and 13C NMR chemical shifts of the various protons and carbons in the molecule. mdpi.com The accuracy of these predictions depends on the level of theory and basis set used in the calculations. ekb.eg Similarly, the IR spectrum can be simulated to identify the characteristic vibrational modes of the molecule, such as the C-H stretching of the alkyl chains and the C=N and C=C stretching vibrations of the pyridine ring. researchgate.nettandfonline.com

Table 2: Predicted Spectroscopic Data for a Hypothetical Substituted Pyridine This table is a hypothetical representation of the type of data that can be generated through DFT calculations.

| Spectroscopic Parameter | Predicted Value | Experimental Value (if available) |

|---|---|---|

| 1H NMR (ppm) - Pyridine Ring | 7.0 - 8.5 | N/A |

| 13C NMR (ppm) - Pyridine Ring | 120 - 150 | N/A |

| IR Frequency (cm-1) - C=N Stretch | ~1600 | N/A |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. mdpi.com For a flexible molecule like this compound, with its long alkyl chains, MD simulations can explore the vast conformational landscape.

These simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a solvent or in the gas phase) and the energy barriers between different conformations. acs.org Understanding the conformational preferences is crucial as it can influence the molecule's physical properties and biological activity, if any. MD simulations can also be used to study how molecules of this compound interact with each other in the liquid or solid state, providing insights into properties like boiling point and crystal packing. mdpi.com

Quantitative Structure–Activity Relationship (QSAR) Studies: Methodological Frameworks

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asianpubs.org The methodological framework for QSAR involves several key steps:

Data Set Selection: A set of molecules with known biological activities is chosen. For highly substituted pyridines, this could be a series of derivatives with varying substituents. nih.govcncb.ac.cn

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the data set. These can include constitutional, topological, geometrical, and electronic descriptors. oalib.com DFT calculations are often used to compute quantum chemical descriptors like HOMO/LUMO energies, dipole moment, and atomic charges. asianpubs.orgresearchgate.net

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

While no specific QSAR studies on this compound were found, the general QSAR framework is widely applied to substituted pyridines to predict various activities, such as enzyme inhibition or receptor binding. nih.govcncb.ac.cn These studies often highlight the importance of hydrophobic and electronic properties of the substituents in determining the biological activity. cncb.ac.cn

Coordination Chemistry and Organometallic Applications of Pyridine Derivatives

Pyridine (B92270) Derivatives as Ligands in Transition Metal Complexes

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, prized for their sigma-donating nitrogen atom and their tunable steric and electronic properties. The lone pair of electrons on the nitrogen atom readily forms coordinate bonds with a wide array of transition metals, leading to complexes with diverse applications in catalysis, materials science, and more. The specific nature of the substituents on the pyridine ring profoundly influences the properties of the resulting metal complexes.

Chelation Behavior and Coordination Geometry of Alkylpyridines

The compound 3,5-dipentyl-2-hexyl-pyridine is a mono-dentate ligand, coordinating to a metal center through its single nitrogen donor atom. Due to the presence of substantial alkyl groups at the 2-, 3-, and 5-positions, significant steric hindrance is anticipated, which will be a dominant factor in determining the coordination geometry of its metal complexes. The hexyl group at the 2-position, in particular, is expected to create a sterically demanding environment around the metal center. This steric bulk can lead to several outcomes:

Distorted Geometries: For a given coordination number, the bond angles around the metal are likely to deviate from idealized geometries (e.g., tetrahedral, square planar, or octahedral) to accommodate the bulky ligand.

Longer Metal-Nitrogen Bonds: The steric repulsion between the 2-hexyl group and other ligands on the metal center can force a lengthening of the metal-pyridine bond.

Influence on Ligand Exchange Rates: The steric hindrance can slow down the rates of ligand association and dissociation reactions. acs.org

Elucidation of Metal-Ligand Bonding Characteristics

The metal-ligand bond in complexes of this compound is primarily a sigma-bond formed by the donation of the nitrogen lone pair to a vacant orbital on the metal. The electronic nature of the alkyl substituents plays a crucial role in modulating the strength of this bond.

Inductive Effect: The pentyl and hexyl groups are electron-donating through an inductive effect. This increases the electron density on the pyridine ring and, consequently, the Lewis basicity of the nitrogen atom. nih.gov An increase in basicity generally leads to a stronger metal-ligand bond. However, studies on long-chain alkyl groups suggest that this inductive effect tends to plateau after a certain chain length. researchgate.net

Steric vs. Electronic Effects: In the case of this compound, a competition between steric and electronic effects is expected. While the electron-donating nature of the alkyl groups would favor strong coordination, the steric hindrance, particularly from the 2-hexyl group, will likely be the dominant factor, potentially weakening the metal-ligand interaction compared to less substituted pyridines. acs.org

Synthetic Strategies for Pyridine-Metal Coordination Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for other pyridine ligands. A common method involves the direct reaction of a metal salt (e.g., a halide, acetate, or triflate) with the pyridine derivative in a suitable solvent, such as ethanol (B145695), acetonitrile, or dichloromethane.

For example, a typical synthesis of a palladium(II) complex might involve the following reaction:

[PdCl₂(CH₃CN)₂] + 2 (this compound) → [PdCl₂(this compound)₂] + 2 CH₃CN

Given the steric bulk of the ligand, some synthetic challenges might arise, such as slow reaction rates or the need for more reactive metal precursors. acs.orgscite.ai In some cases, heating the reaction mixture may be necessary to overcome the activation barrier for ligand substitution. The choice of solvent can also be critical, with coordinating solvents potentially competing with the bulky pyridine for a site on the metal.

Influence of Alkyl Substituents on Steric and Electronic Properties in Coordination

The long alkyl chains (pentyl and hexyl) in this compound primarily impact the steric environment around the metal center. The concept of the "ligand cone angle" is often used to quantify this steric bulk. While a precise value for this ligand is not available, it is expected to be large, comparable to or exceeding that of other bulky pyridines like 2,6-di-tert-butylpyridine. This significant steric shielding can be advantageous in certain catalytic applications by:

Creating a specific binding pocket: The bulky groups can create a well-defined pocket around the metal's active site, potentially leading to higher selectivity in catalysis.

Stabilizing low-coordination numbers: The steric hindrance can prevent the coordination of additional ligands, thereby stabilizing complexes with lower coordination numbers, which are often highly reactive.

Electronically, the cumulative inductive effect of the three alkyl groups enhances the sigma-donating ability of the pyridine nitrogen. This increased basicity can be quantified by the pKa of the conjugate acid of the pyridine. A higher pKa value compared to unsubstituted pyridine would be expected, indicating a stronger Lewis base. This property generally correlates with stronger metal-ligand bonds, provided steric hindrance is not overwhelming. acs.org

Advanced Spectroscopic and X-ray Diffraction Characterization of Metal Complexes

The characterization of hypothetical metal complexes of this compound would rely on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would show characteristic shifts for the pyridine ring protons upon coordination to a metal. researchgate.net These shifts are sensitive to the electronic environment and can provide evidence of complex formation. The signals for the alkyl chains would likely appear in the upfield region of the spectrum.

¹³C NMR spectroscopy would similarly show shifts in the signals for the pyridine and alkyl carbon atoms upon coordination. academie-sciences.fr

Infrared (IR) Spectroscopy:

IR spectroscopy is useful for identifying the coordination of the pyridine ligand. The C=N and C=C stretching vibrations of the pyridine ring typically shift to higher frequencies upon coordination to a metal center. jscimedcentral.com

X-ray Diffraction:

Single-crystal X-ray diffraction would provide definitive structural information, including precise metal-ligand bond lengths and angles. mdpi.com This technique would be crucial for quantifying the steric effects of the bulky alkyl substituents on the coordination geometry.

Below are hypothetical data tables for a dichloropalladium(II) complex of this compound, based on typical values for related compounds.

Hypothetical ¹H NMR Data (in CDCl₃)

| Proton | Chemical Shift (ppm) |

|---|---|

| Pyridine Ring H | 7.5 - 8.5 |

| Hexyl Chain CH₂ (alpha) | 2.8 - 3.2 |

| Pentyl Chain CH₂ (alpha) | 2.6 - 3.0 |

Hypothetical X-ray Crystallographic Data for [PdCl₂(this compound)₂]

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Pd-N Bond Length | 2.05 - 2.15 Å |

| Pd-Cl Bond Length | 2.28 - 2.35 Å |

| N-Pd-N Angle | ~180° (trans) or ~90° (cis) |

Catalytic Applications of Highly Substituted Pyridine Scaffolds

Design and Application of Pyridine-Derived Chiral Ligands in Asymmetric Catalysis

The creation of effective chiral ligands is a cornerstone of modern asymmetric synthesis, enabling the production of single-enantiomer compounds required in the pharmaceutical and fine chemical industries. researchgate.net Pyridine-containing ligands are of particular interest due to their rigid structure and tunable properties. diva-portal.org

The design of effective ligands often hinges on the precise tuning of steric and electronic properties. diva-portal.org In alkylpyridine frameworks, the size, number, and position of alkyl groups are critical design elements.

Steric Hindrance: The three alkyl chains (two pentyl groups at the 3 and 5 positions and a hexyl group at the 2 position) in 3,5-Dipentyl-2-hexyl-pyridine create a sterically congested environment around the nitrogen atom. This bulk is a key feature in ligand design, as it can influence the coordination geometry of a metal center, create a specific chiral pocket, and control the approach of substrates to the catalytic site, thereby dictating the stereochemical outcome of a reaction. diva-portal.orgacs.org

Electronic Properties: Alkyl groups are electron-donating. The cumulative effect of the pentyl and hexyl groups increases the electron density on the pyridine (B92270) ring and, consequently, the Lewis basicity of the nitrogen atom. This enhanced basicity strengthens the bond to a metal center, potentially increasing the stability and modifying the reactivity of the resulting metal complex. acs.org

Modularity: While this compound itself is achiral, it serves as a model scaffold. The principles of its substitution pattern can be applied to modular designs where chirality is introduced, for instance, by using chiral alkyl groups or by incorporating the pyridine unit into a larger, C2-symmetric bipyridine structure. diva-portal.orgacs.org This modular approach allows for the systematic variation of ligand properties to optimize performance in a specific asymmetric transformation.

Highly substituted, electron-rich pyridine ligands have demonstrated success in several challenging asymmetric transformations. Given its structural characteristics, this compound would be a conceptually suitable, albeit achiral, component of ligand systems for such reactions. Chiral versions of this scaffold would be particularly relevant.

Reductive Additions: Nickel-catalyzed reductive additions of aryl halides to aldehydes benefit from chiral 2,2′-bipyridine ligands with tunable steric features. researchgate.netacs.org A chiral bipyridine ligand built from units analogous to this compound would provide the necessary steric bulk to enforce a highly ordered and asymmetric transition state, potentially leading to high enantioselectivity.

Ullmann Couplings: The enantioselective Ullmann coupling of ortho-chlorinated aryl aldehydes has been achieved using nickel catalysts supported by chiral 2,2′-bipyridine ligands. acs.org The steric hindrance provided by bulky substituents is crucial for achieving high catalytic activity and stereoselectivity.

C-H Borylation: Iridium-catalyzed C-H borylation reactions have utilized chiral pyridine-containing N,B-bidentate ligands to achieve high enantioselectivity. acs.org The electron-donating nature of a highly alkylated pyridine scaffold could enhance the catalytic activity of the iridium center, while the steric bulk would be instrumental in controlling the stereochemical outcome.

To illustrate the potential efficacy, the table below presents representative data for asymmetric transformations using highly substituted chiral pyridine-type ligands.

| Transformation | Catalyst System (Example) | Substrate Scope (Example) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Ni-Catalyzed Reductive Addition | NiCl₂·glyme / Chiral Bipyridine Ligand | Aryl Halides + Aldehydes | Up to 95% | Up to 99% | acs.org |

| Ni-Catalyzed Ullmann Coupling | Ni(COD)₂ / Chiral Bipyridine Ligand | ortho-Chlorinated Aryl Aldehydes | Up to 92% | Up to 98% | acs.org |

| Ir-Catalyzed C-H Borylation | [Ir(COD)Cl]₂ / Chiral N,B-Bidentate Ligand | Aromatic and Heteroaromatic C-H Bonds | Up to 85% | Up to 96% | acs.org |

Role of Pyridine Derivatives in Homogeneous and Heterogeneous Catalysis

Pyridine derivatives are versatile in both soluble (homogeneous) and solid-supported (heterogeneous) catalytic systems. researchgate.netnih.gov

In homogeneous catalysis , pyridine-based ligands are fundamental for stabilizing transition metal catalysts. researchgate.net A ligand like this compound, with its strong σ-donating ability and steric bulk, would be expected to form stable, well-defined complexes with metals such as palladium, ruthenium, rhodium, and iridium. researchgate.netacs.orgarabjchem.org The bulky alkyl groups can protect the metal center from decomposition pathways like dimerization and can create a specific coordination environment that favors certain reaction pathways, enhancing selectivity. acs.org

In heterogeneous catalysis , the pyridine motif can be tethered to solid supports like silica (B1680970), polymers, or metal-organic frameworks (MOFs). numberanalytics.comnih.govnih.gov This immobilization combines the high activity and selectivity of a molecular catalyst with the practical advantages of a heterogeneous system, such as easy separation and recyclability. numberanalytics.comnih.govrsc.org A derivative of this compound could be functionalized for grafting onto a support, serving as a robust, sterically demanding anchor site for a catalytically active metal. Supported palladium catalysts with pyridine-derived ligands, for example, have been used for aminocarbonylation reactions. mdpi.com

The lone pair of electrons on the pyridine nitrogen allows it to function as a Lewis base organocatalyst. rsc.orgresearchgate.net Pyridine derivatives can activate substrates through nucleophilic catalysis. For instance, they can activate silyl (B83357) reagents for allylation reactions or promote C-C bond-forming reactions. researchgate.netkyoto-u.ac.jp

The catalytic activity of a pyridine organocatalyst is highly dependent on its nucleophilicity and steric accessibility. The electron-donating alkyl groups in this compound enhance its basicity and nucleophilicity. However, the extreme steric hindrance from the 2-hexyl and 3,5-dipentyl groups would likely limit its ability to act as a direct nucleophilic catalyst for many substrates. Instead, it could excel as a sterically hindered, non-nucleophilic Brønsted base catalyst, deprotonating substrates while minimizing unwanted side reactions. A notable organocatalytic application involves the photochemical functionalization of pyridines themselves, where pyridinyl radicals are generated as key intermediates. acs.orgacs.org

The table below summarizes the dual roles of pyridine derivatives.

| Catalysis Type | Role of Pyridine Scaffold | Key Influencing Factors of this compound | Example Reaction | Reference |

|---|---|---|---|---|

| Homogeneous | Sterically demanding, electron-donating ligand for metal centers | High steric bulk, enhanced Lewis basicity | Cross-coupling, Hydrogenation | researchgate.netnih.gov |

| Heterogeneous | Immobilized ligand on a solid support for catalyst recovery | Robustness, potential for functionalization for grafting | Aminocarbonylation | nih.govmdpi.com |

| Organocatalysis | Lewis base or sterically hindered Brønsted base | High basicity, significant steric hindrance | Allylation, Aldol-type reactions | rsc.orgresearchgate.net |

Mechanistic Investigations of Catalytic Pathways Involving Pyridine Scaffolds

Understanding the reaction mechanism is crucial for optimizing catalytic performance. For reactions involving pyridine scaffolds, mechanistic studies often focus on the role of the pyridine in the catalyst's active state.

In metal-catalyzed reactions , a ligand like this compound would influence several mechanistic steps. Its strong binding to the metal could affect the rate of oxidative addition and reductive elimination. The steric bulk would play a critical role in the regioselectivity and stereoselectivity of migratory insertion steps. rsc.org For example, in palladium-catalyzed direct arylation of pyridine N-oxides, the mechanism is understood to proceed via a concerted metalation-deprotonation (CMD) pathway, where the base plays a critical role. acs.org The steric and electronic environment provided by a highly substituted pyridine ligand would directly impact the geometry and energy of this CMD transition state.

In organocatalysis , the mechanism hinges on the pyridine's ability to interact with the substrate. For instance, in pyridine-mediated activation of boron reagents, the reaction can proceed through the formation of a pyridine-boron adduct. kyoto-u.ac.jp The bulky nature of this compound would influence the stability and reactivity of such an adduct. Visible-light-mediated energy-transfer catalysis represents another mechanistic pathway where pyridine motifs can undergo rearrangements to form complex structures, a process sensitive to the electronic nature of the pyridine ring. chinesechemsoc.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for detailing the carbon-hydrogen framework of an organic molecule. For 3,5-Dipentyl-2-hexyl-pyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon resonances.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions. The two protons on the pyridine (B92270) ring are expected to appear as distinct singlets in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The protons of the three alkyl chains (one hexyl and two pentyl groups) will resonate in the upfield region, generally between δ 0.8 and 2.8 ppm.

The terminal methyl groups (CH₃) of the alkyl chains are expected to produce triplet signals around δ 0.9 ppm. The methylene (B1212753) groups (CH₂) adjacent to the pyridine ring (α-CH₂) will be the most downfield of the aliphatic protons, likely appearing as triplets between δ 2.5 and 2.8 ppm. The remaining methylene groups of the alkyl chains will produce a complex series of overlapping multiplets in the δ 1.2-1.7 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 (Pyridine Ring) | ~7.3 | s (singlet) |

| H-6 (Pyridine Ring) | ~8.2 | s (singlet) |

| α-CH₂ (2-hexyl) | ~2.8 | t (triplet) |

| α-CH₂ (3-pentyl) | ~2.6 | t (triplet) |

| α-CH₂ (5-pentyl) | ~2.6 | t (triplet) |

| β, γ, δ, ε-CH₂ (Alkyl) | 1.2-1.7 | m (multiplet) |

| CH₃ (Alkyl Chains) | ~0.9 | t (triplet) |

Note: This is a predicted spectrum and actual values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms. For this compound, a total of 21 distinct carbon signals are expected. The five carbon atoms of the pyridine ring will resonate in the downfield region (δ 120-160 ppm). The carbon atoms of the alkyl chains will appear in the upfield region (δ 14-40 ppm). The carbon atoms attached directly to the pyridine ring (C-2, C-3, C-5) will be the most downfield among the aromatic carbons due to the influence of the nitrogen atom and the alkyl substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine Ring) | ~158 |

| C-3 (Pyridine Ring) | ~138 |

| C-4 (Pyridine Ring) | ~135 |

| C-5 (Pyridine Ring) | ~138 |

| C-6 (Pyridine Ring) | ~148 |

| α-C (2-hexyl) | ~38 |

| α-C (3-pentyl) | ~35 |

| α-C (5-pentyl) | ~35 |

| Other Alkyl Carbons | 14-32 |

Note: This is a predicted spectrum and actual values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between the adjacent methylene protons within each of the three alkyl chains, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the points of attachment of the alkyl chains to the pyridine ring. For example, the α-CH₂ protons of the 2-hexyl group would show a correlation to C-2 and C-3 of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. In this molecule, NOESY could show correlations between the H-6 proton of the pyridine ring and the α-CH₂ protons of the 5-pentyl group, as well as between the H-4 proton and the α-CH₂ protons of both the 3-pentyl and 5-pentyl groups, confirming their relative positions on the ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise molecular formula. For this compound (C₂₁H₃₇N), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 304.3004. nih.gov

The fragmentation pattern in the mass spectrum provides further structural information. For long-chain alkylpyridines, characteristic fragmentation involves cleavage of the alkyl chains. researchgate.netlibretexts.org Common fragmentation pathways include:

Benzylic cleavage: Cleavage of the C-C bond beta to the pyridine ring is a dominant fragmentation pathway, leading to the loss of alkyl radicals and the formation of stable pyridinium (B92312) ions.

McLafferty rearrangement: If the alkyl chain is long enough (n ≥ 3), a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the pyridine nitrogen followed by the elimination of an alkene.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Interpretation |

| [M]⁺˙ | 303.2926 | Molecular ion |

| [M+H]⁺ | 304.3004 | Protonated molecular ion |

| [M-C₅H₁₁]⁺ | 232.2216 | Loss of a pentyl radical from C-3 or C-5 |

| [M-C₆H₁₃]⁺ | 218.2060 | Loss of a hexyl radical from C-2 |

Note: This is predicted data and the relative intensities of the fragments would depend on the ionization method.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the pyridine ring and the aliphatic C-H bonds. acs.orgs-a-s.orgresearchgate.net

C-H stretching (aromatic): Aromatic C-H stretching vibrations are expected to appear as weak to medium bands above 3000 cm⁻¹.

C-H stretching (aliphatic): The C-H stretching vibrations of the methyl and methylene groups of the alkyl chains will give rise to strong absorptions in the 2850-2960 cm⁻¹ region.

C=C and C=N stretching (aromatic ring): The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-H bending: Bending vibrations for the alkyl C-H bonds will be observed in the 1375-1465 cm⁻¹ range.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H stretch |

| 2955-2965 | Strong | Asymmetric CH₃ stretch |

| 2920-2930 | Strong | Asymmetric CH₂ stretch |

| 2850-2860 | Medium | Symmetric CH₂ stretch |

| 2870-2880 | Medium | Symmetric CH₃ stretch |

| ~1590, 1570, 1470 | Medium | Aromatic C=C and C=N ring stretching |

| ~1465 | Medium | CH₂ scissoring |

| ~1375 | Medium | CH₃ symmetric bending |

Note: This is a predicted spectrum and actual peak positions and intensities may vary.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a high-quality single crystal of this compound would be required.

As of the current literature, a single-crystal X-ray structure for this compound has not been reported. If a suitable crystal could be grown, the analysis would reveal:

The precise bond lengths and angles of the pyridine ring and the alkyl substituents.

The conformation of the hexyl and pentyl chains in the solid state.

The planarity of the pyridine ring.

The nature of any intermolecular interactions, such as van der Waals forces or potential π-π stacking between pyridine rings of adjacent molecules, which dictate the crystal packing.

The successful application of these advanced spectroscopic and analytical techniques would provide a comprehensive and unambiguous characterization of the chemical compound this compound.

Future Research Directions in Highly Substituted Pyridine Chemistry

Development of Next-Generation Synthetic Methodologies for Complex Alkyl Pyridine (B92270) Architectures

The synthesis of multiply alkylated pyridines like 3,5-Dipentyl-2-hexyl-pyridine, where specific substitution patterns are required, remains a significant challenge. researchgate.net Classical condensation methods often lack the regioselectivity needed for such complex targets. beilstein-journals.org Future research is therefore geared towards developing more precise and versatile synthetic strategies.

One promising avenue is the advancement of transition-metal-catalyzed cross-coupling reactions. numberanalytics.comresearchgate.net Methods like Suzuki, Negishi, and B-alkyl Suzuki couplings are being refined to allow for the sequential and regioselective introduction of alkyl groups onto the pyridine ring. nih.govorganic-chemistry.org A key goal is to develop catalytic systems that operate under mild conditions and tolerate a wide range of functional groups, which is crucial for the late-stage functionalization of complex molecules. acs.org For instance, recent work has shown that the choice of alkyllithium activator can direct the alkylation of pyridines to either the C2 or C4 position, a level of control that is essential for synthesizing specific isomers. acs.org

Another critical area is the development of one-pot and multicomponent reactions (MCRs). rsc.orgorganic-chemistry.orgrsc.org These strategies improve efficiency by combining multiple reaction steps into a single procedure, avoiding the isolation of intermediates and reducing waste. organic-chemistry.org Metal-free approaches, utilizing cascade reactions involving Wittig, Staudinger, and aza-Wittig reactions, are particularly attractive for their environmental sustainability. researchgate.netorganic-chemistry.org The table below summarizes some modern approaches for synthesizing polysubstituted pyridines.

Table 1: Modern Synthetic Strategies for Polysubstituted Pyridines

| Synthetic Method | Description | Key Features | Relevant Compounds |

| Regiodivergent Alkylation | Uses different alkyllithium clusters to direct alkylation to either the C2 or C4 position of the pyridine ring. acs.org | Transition-metal-free; high regioselectivity. | C2- and C4-alkylated pyridines. acs.org |

| One-Pot Metal-Free Synthesis | A reaction sequence involving Wittig, Staudinger, aza-Wittig, and electrocyclization reactions. organic-chemistry.org | High efficiency; broad substrate tolerance; green chemistry. | Polysubstituted pyridines from aldehydes and ylides. organic-chemistry.org |

| [2+2+2] Cycloaddition | Cobalt-catalyzed cycloaddition of alkynes and nitriles to form the pyridine ring. researchgate.netrsc.org | Atom-economical; provides access to highly substituted pyridines. | 2,4-Dibenzyl-6-(tert-butyl)pyridine. rsc.org |

| Nanocatalyst-Mediated MCRs | Use of nanoparticles (e.g., CuO, MgO) to catalyze multicomponent reactions for pyridine synthesis. rsc.org | High yields; short reaction times; catalyst reusability. | 2-Amino-3-cyanopyridine derivatives. rsc.org |

Future work will likely focus on expanding the substrate scope of these reactions and achieving even greater control over stereoselectivity, enabling the efficient construction of intricate pyridine architectures like this compound. researchgate.net

Advancements in Computational Modeling for Predictive Pyridine Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, and its role in pyridine chemistry is expanding rapidly. numberanalytics.com Techniques like Density Functional Theory (DFT) allow researchers to model the electronic structure, geometry, and reactivity of pyridine derivatives with increasing accuracy. numberanalytics.combohrium.commdpi.com

A major future direction is the development of more sophisticated predictive models for reactivity and properties. For compounds like this compound, computational models can predict key parameters such as Lewis basicity, nucleophilicity, and the energies of frontier molecular orbitals (HOMO/LUMO), which govern their chemical behavior. researchgate.netnih.gov These predictions can guide synthetic planning by identifying the most likely sites for electrophilic or nucleophilic attack and by estimating the feasibility of a proposed reaction. numberanalytics.com For example, computational studies have been used to create a Lewis basicity scale that accounts for steric effects, providing a better predictor of catalytic activity for sterically hindered pyridines than proton basicity alone. researchgate.net

Furthermore, computational modeling is crucial for elucidating complex reaction mechanisms. bohrium.comnih.gov By simulating reaction pathways and calculating the energies of intermediates and transition states, researchers can gain insights that are difficult to obtain through experiments alone. numberanalytics.com This understanding is vital for optimizing reaction conditions and for the rational design of new, more efficient synthetic routes. numberanalytics.com As computational power and algorithmic sophistication grow, we can expect the development of integrated workflows that combine predictive modeling with automated synthesis, accelerating the discovery of new pyridine-based molecules and materials. acs.org

Table 2: Predicted Properties of Pyridine Derivatives via Computational Modeling

| Property | Computational Method | Significance |

| Redox Potential & pKa | DFT (e.g., B3LYP/6-311+G(d,p)) | Predicts electrochemical behavior and acidity, crucial for applications in energy storage and catalysis. mdpi.com |

| Frontier Orbital Energies (HOMO/LUMO) | DFT | Determines nucleophilic/electrophilic reactivity and potential for brain tumor penetration in medicinal chemistry. nih.govnih.gov |

| Lewis Basicity | CBS-QB3 Model Chemistry | Accounts for steric hindrance to predict catalytic activity more accurately than proton basicity. researchgate.net |

| Molecular Geometry | DFT | Establishes the three-dimensional structure of compounds, which is fundamental to understanding their interactions. bohrium.comnih.gov |

Rational Design of Pyridine-Based Ligands for Novel and Efficient Catalytic Systems

Pyridine derivatives are among the most widely used ligands in transition-metal catalysis. nih.govresearchgate.net The steric and electronic properties of the pyridine ring can be fine-tuned to modulate the activity and selectivity of a metal center. A multiply alkylated, sterically hindered compound like this compound exemplifies a structural motif that could be adapted for specialized catalytic applications. researchgate.net

Future research in this area is focused on the rational design of ligands to overcome existing catalytic challenges. rsc.orgrsc.org A key paradox in ligand design is balancing reactivity with stereoselectivity; increasing steric bulk near the coordinating nitrogen atom can enhance selectivity but often reduces catalytic activity. nih.gov Innovative designs are emerging to address this, such as creating well-defined three-dimensional ligand frameworks that minimize local steric hindrance while using remote substituents to control the broader catalytic environment. nih.gov

The development of "privileged" chiral pyridine units (CPUs) is a major goal. nih.gov These modular and tunable building blocks can be assembled into a variety of ligands for asymmetric catalysis, a field crucial for producing enantiomerically pure pharmaceuticals. For instance, novel chiral 2,2'-bipyridine (B1663995) ligands have shown superior performance in nickel-catalyzed reactions compared to many common ligands. nih.gov Similarly, the design of redox-active pyridine-diimine (PDI) ligands allows for the modulation of the electronic properties of the metal center, enabling highly efficient catalysis in processes like hydrosilylation. researchgate.net The strategic placement of multiple alkyl groups, as seen in this compound, can create unique steric environments that could lead to novel catalytic selectivities, for example in ethylene (B1197577) polymerization where ligand structure dictates polymer properties. mdpi.com

Fundamental Reactivity Studies of Multiply Alkylated Pyridines

A deeper understanding of the fundamental reactivity of multiply alkylated pyridines is essential for unlocking their full potential. researchgate.net The presence of multiple bulky alkyl groups, as in this compound, significantly influences the molecule's electronic properties and steric accessibility, which in turn dictates its behavior in chemical reactions. researchgate.netmdpi.com

Future research will focus on systematically studying how substitution patterns affect the core properties of the pyridine ring. This includes investigating the interplay between steric hindrance and the nucleophilicity of the nitrogen lone pair. researchgate.net While bulky groups at the 2- and 6-positions can hinder reactions at the nitrogen center, they can also promote unusual reactivity at other positions or enable applications as "non-coordinating" bases. rsc.org Studies on the hydrogenation of sterically hindered pyridines, for example, have provided insights into reaction mechanisms, suggesting that steric hindrance at the 4-position can impede the reaction, pointing towards a specific pathway of hydrogen addition. rsc.org

Another critical area is the exploration of C–H functionalization on the pyridine ring itself. Developing methods to selectively activate and transform C-H bonds on an already substituted pyridine core is a major synthetic challenge. rsc.org Uncontrollable formation of regioisomers remains a significant problem in pyridine functionalization. rsc.orgrsc.org Understanding the inherent reactivity of different positions on a polysubstituted ring will enable the development of protocols for late-stage diversification, allowing for the rapid synthesis of analogues from a common complex core. acs.org These fundamental studies are crucial for expanding the synthetic toolkit available for pyridine chemistry and for discovering new applications for this important class of compounds. numberanalytics.com

Q & A

Basic: What are the standard synthetic routes for 3,5-Dipentyl-2-hexyl-pyridine, and how are intermediates purified?

This compound is typically synthesized via multi-step protocols involving alkylation and cross-coupling reactions. A common approach involves:

- Step 1 : Formation of a pyridine core using hexamine (HMT) in acidic conditions, similar to pyrrolopyridine syntheses .

- Step 2 : Sequential alkylation at positions 3, 5, and 2 using alkyl halides or boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) .

- Purification : Intermediates are isolated via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization. Final product purity (>95%) is confirmed by HPLC and ¹H/¹³C NMR .

Basic: What safety protocols are critical when handling this compound?

Based on analogous pyridine derivatives:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye irritation .

- Ventilation : Use fume hoods to minimize inhalation of vapors; avoid dust formation .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Seek medical attention if irritation persists .

Advanced: How can researchers optimize reaction yields for this compound synthesis?

Optimization strategies include:

- Design of Experiments (DoE) : Systematically vary parameters (e.g., catalyst loading, temperature, solvent polarity) to identify optimal conditions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity, as seen in related pyridine syntheses .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance cross-coupling efficiency .

Advanced: How to resolve contradictions in structural characterization data (e.g., NMR vs. X-ray)?

Discrepancies between experimental and theoretical data require:

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., substituent positions) by determining single-crystal structures .

- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate structural assignments .

- 2D NMR Techniques : Use HSQC and HMBC to confirm connectivity in ambiguous cases .

Advanced: What methodologies assess the environmental impact of this compound?

Adopt lifecycle analysis (LCA) frameworks:

- Waste Stream Analysis : Quantify organic solvents (e.g., toluene, THF) and heavy metals (e.g., Pd) in effluents .

- Biodegradation Studies : Use OECD 301B tests to evaluate microbial degradation in aqueous systems .

- Toxicity Profiling : Perform Daphnia magna or algal growth inhibition assays to assess ecotoxicity .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Substituent Variation : Synthesize analogs with modified alkyl chains or heteroatom substitutions (e.g., fluorine, oxygen) .

- Biological Assays : Test derivatives for target affinity (e.g., enzyme inhibition) using SPR or fluorescence polarization .

- Computational Docking : Predict binding modes with targets (e.g., receptors) using AutoDock or Schrödinger Suite .

Basic: What analytical techniques confirm the purity and identity of this compound?

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment .

- Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) for structural confirmation; FT-IR for functional group analysis .

- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular formula .

Advanced: How to address challenges in scaling up this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.